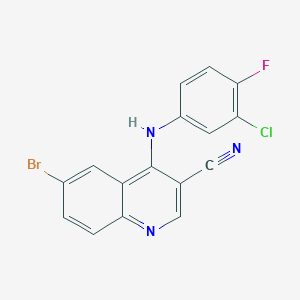
4-Methoxy-5-methyl-2-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-methyl-2-phenyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with methoxy, methyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-2-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-methoxybenzaldehyde, acetophenone, and ammonium acetate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-5-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-5-methyl-2-phenyl-1H-imidazole.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to yield a saturated imidazoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Hydroxy-5-methyl-2-phenyl-1H-imidazole.
Reduction: 4-Methoxy-5-methyl-2-phenylimidazoline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Methoxy-5-methyl-2-phenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 4-Methoxy-5-methyl-2-phenyl-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and phenyl groups can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
4-Hydroxy-5-methyl-2-phenyl-1H-imidazole: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Methyl-2-phenyl-1H-imidazole: Lacks the methoxy group, affecting its chemical reactivity and biological activity.
4-Methoxy-2-phenyl-1H-imidazole: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness: 4-Methoxy-5-methyl-2-phenyl-1H-imidazole is unique due to the presence of both methoxy and methyl groups, which can significantly impact its chemical behavior and interactions with biological targets. This combination of substituents can enhance its solubility, stability, and overall pharmacokinetic profile compared to similar compounds.
Propriétés
Numéro CAS |
166403-21-0 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4-methoxy-5-methyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C11H12N2O/c1-8-11(14-2)13-10(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13) |
Clé InChI |
COYQLJHTRVRKOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


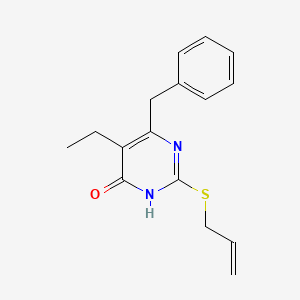
![Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12924737.png)
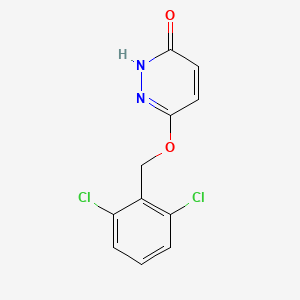
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)
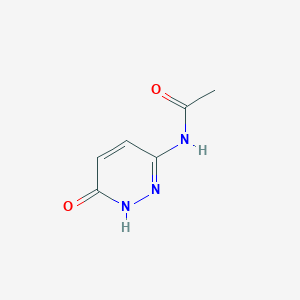
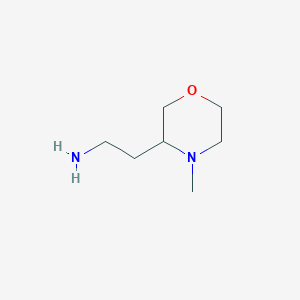
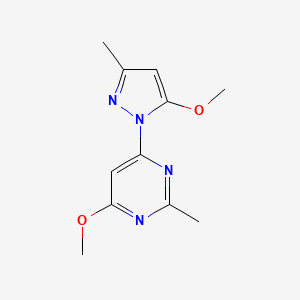
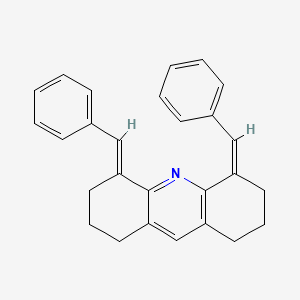
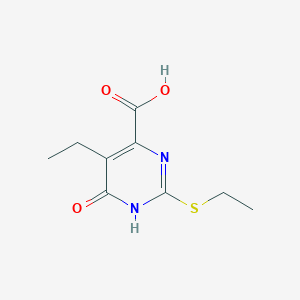
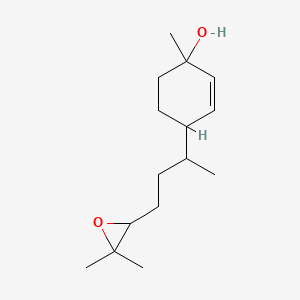
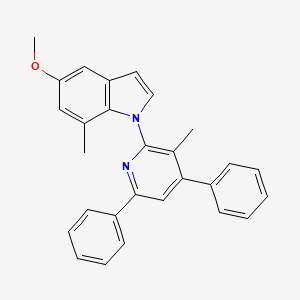
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
